4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Description
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a compound known for its application in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and ability to accelerate reaction rates while suppressing cell cytotoxicity .
Properties
IUPAC Name |
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-16(2,3)21-10-13(18-19-21)9-20-8-12-6-4-5-7-14(12)17-15(22)11-20/h4-7,10H,8-9,11H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUGZCDYDNZCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CC3=CC=CC=C3NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:
Formation of the triazole ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper (I) catalyst.
Attachment of the tert-butyl group:
Final assembly: The triazole and benzodiazepine moieties are then linked together under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a ligand in CuAAC reactions, facilitating the formation of triazole rings in various chemical syntheses.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes.
Industry: Utilized in the production of advanced materials and polymers through click chemistry.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, enhancing the reactivity of azides and alkynes to form triazole rings. This mechanism involves the stabilization of the copper (I) species and the facilitation of the cycloaddition reaction .
Comparison with Similar Compounds
Similar Compounds
BTTES: Another water-soluble ligand for CuAAC, similar in structure but with different substituents.
Uniqueness
This compound stands out due to its water solubility, fast reaction kinetics, and reduced cytotoxicity, making it highly desirable for bioorthogonal chemistry and other applications where biocompatibility is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
